molecular formula C24H18Cl2N2O3S B11703910 (5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

(5Z)-2-anilino-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-thiazol-4-one

Cat. No.: B11703910
M. Wt: 485.4 g/mol
InChI Key: UJSDAZOHLSZXLC-UUYOSTAYSA-N
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Description

The compound (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, and a dichlorophenylmethoxy group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE typically involves multiple steps:

    Formation of Thiazolidinone Ring: The thiazolidinone ring is formed by the reaction of a thiourea derivative with a haloketone under basic conditions.

    Introduction of Phenyl Group: The phenyl group is introduced through a nucleophilic substitution reaction using a phenyl halide.

    Attachment of Dichlorophenylmethoxy Group: The dichlorophenylmethoxy group is attached via an etherification reaction using a dichlorophenylmethanol and a suitable base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and phenyl groups, leading to the formation of corresponding quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the dichlorophenylmethoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in catalytic reactions, enhancing the efficiency of certain chemical transformations.

    Material Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.

Biology

    Antimicrobial Activity: The compound has shown potential as an antimicrobial agent against various bacterial and fungal strains.

    Enzyme Inhibition: It can inhibit certain enzymes, making it a candidate for drug development.

Medicine

    Drug Development: Due to its biological activity, the compound is being explored as a lead compound for the development of new pharmaceuticals.

Industry

    Chemical Manufacturing: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In enzyme inhibition, the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidinediones: These compounds also contain a thiazolidinone ring but differ in their substituents and biological activities.

    Phenylthiazoles: These compounds share the thiazole ring structure but have different functional groups attached.

Uniqueness

The uniqueness of (2Z,5Z)-5-({4-[(2,4-DICHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(PHENYLIMINO)-1,3-THIAZOLIDIN-4-ONE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenylmethoxy group, in particular, contributes to its enhanced antimicrobial activity compared to other similar compounds.

Properties

Molecular Formula

C24H18Cl2N2O3S

Molecular Weight

485.4 g/mol

IUPAC Name

(5Z)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H18Cl2N2O3S/c1-30-21-11-15(7-10-20(21)31-14-16-8-9-17(25)13-19(16)26)12-22-23(29)28-24(32-22)27-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,27,28,29)/b22-12-

InChI Key

UJSDAZOHLSZXLC-UUYOSTAYSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)OCC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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